N-cyclohexyloxolane-2-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Catalyst for Selective Hydrogenation
N-cyclohexyloxolane-2-carboxamide derivatives have applications in the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides. The use of Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrates high activity and selectivity in this conversion under mild conditions, offering a green and efficient pathway for chemical synthesis (Wang et al., 2011).
Antitumor Activity
Compounds structurally related to N-cyclohexyloxolane-2-carboxamide, such as 2-cyanoaziridine-1-carboxamides, have shown antitumor activity against a variety of solid and hematological tumor cells. These compounds are particularly effective against strains resistant to conventional chemotherapy, highlighting their potential as novel cancer treatments (Iyengar et al., 1999).
Antituberculosis Agents
Indole-2-carboxamides, with structural similarities to N-cyclohexyloxolane-2-carboxamide, have been identified as promising antituberculosis agents. These compounds exhibit low micromolar potency against Mycobacterium tuberculosis, with modifications to their structure leading to improved activity and metabolic stability (Kondreddi et al., 2013).
Synthesis of Heterocyclic Derivatives
N-cyclohexyloxolane-2-carboxamide derivatives have been used in the synthesis of various heterocyclic compounds, such as tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions, carried out under oxidative carbonylation conditions, highlight the versatility of N-cyclohexyloxolane-2-carboxamide derivatives in organic synthesis (Bacchi et al., 2005).
Antiviral Activity
Certain N-cyclohexyloxolane-2-carboxamide derivatives have shown potential as antiviral agents. The synthesis of thiazole C-nucleosides from glycosyl cyanides demonstrates the application of these compounds in developing treatments against various viral infections (Srivastava et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyloxolane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLNXLOCXAKJRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyloxolane-2-carboxamide |
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